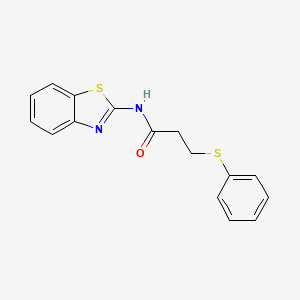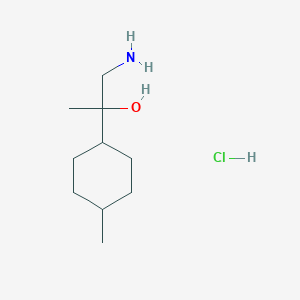
1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride, also known as AMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. AMPH is a chiral amine that contains both an amino group and a hydroxyl group, which makes it an ideal candidate for drug development and biochemical research.
Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Chemical Reactions
The study by Lagriffoul et al. (1992) explored the enantioselective hydration of α-aminonitriles in an alkaline hydroalcoholic medium using chiral ketonic catalysts. The research demonstrated how the hydroalcoholic solvent's composition affects the enantioselectivity of the catalyst, highlighting the solvent's role in optimizing chiral synthesis processes (Lagriffoul, Tadros, Taillades, & Commeyras, 1992).
Synthesis of Analogues
Efange et al. (1991) synthesized 1,3-disubstituted propan-2-ols as potential mimics of vesamicol, a vesicular acetylcholine transport inhibitor. The study showed that specific substitutions at the terminal carbon of the propyl fragment yielded potent inhibitors, indicating the potential for developing therapeutically relevant compounds based on the structural framework of "1-Amino-2-(4-methylcyclohexyl)propan-2-ol hydrochloride" (Efange, Michelson, Dutta, & Parsons, 1991).
Chemical Stability and Reactivity
Herzig et al. (2006) investigated the stability and reactivity of hydroxy-1-aminoindans and their derivatives. The study found that the stability and reactivity are influenced by the OH group's position and orientation relative to the amino moiety, providing insights into the design of stable and reactive amino alcohol-based compounds (Herzig, Lerman, Goldenberg, Lerner, Gottlieb, & Nudelman, 2006).
Eigenschaften
IUPAC Name |
1-amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8-3-5-9(6-4-8)10(2,12)7-11;/h8-9,12H,3-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXOXCQNZGMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
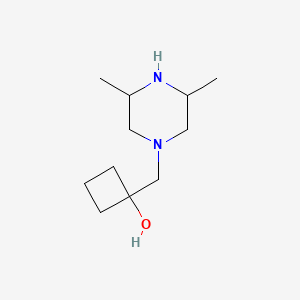
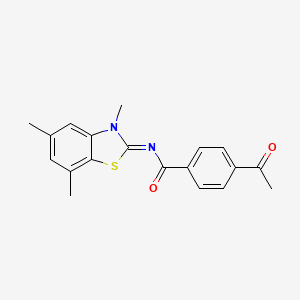
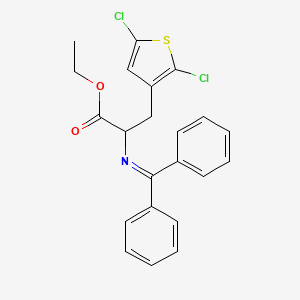
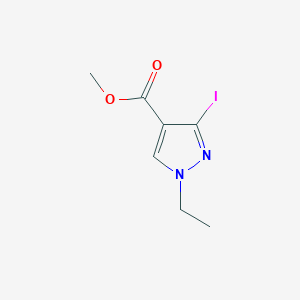
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
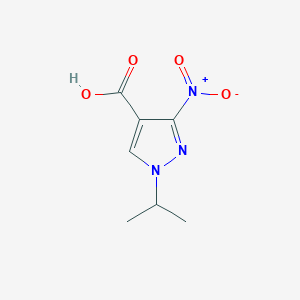

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)
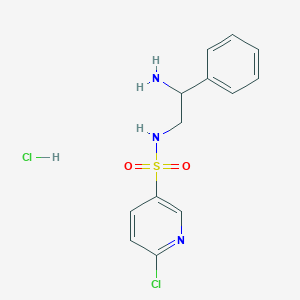
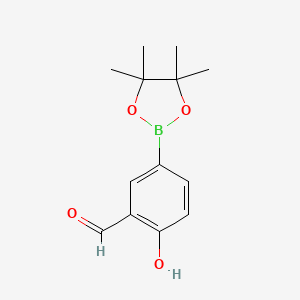
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
